Superior Sub-Nanomolar BTK Potency Compared to Common Scaffold Isosteres
A derivative of this core scaffold, as patented (US20240083900), achieves an IC50 of 1 nM against human BTK, providing a >5000-fold improvement in potency over structurally simpler azepine or pyrrolidine-based BTK inhibitors [1]. This stark differential demonstrates the scaffold's optimal fit for the BTK ATP-binding pocket, a feature not shared by common monocyclic isosteres which frequently show micromolar or negligible activity in comparable assays [2].
| Evidence Dimension | Inhibitory potency against BTK (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | IC50: 1 nM (for a direct derivative, US20240083900 Example 99) |
| Comparator Or Baseline | Common azepine/pyrrolidine scaffolds: IC50 typically >5000 nM |
| Quantified Difference | >5000-fold increase in potency for the target scaffold derivative |
| Conditions | Human BTK in vitro biochemical assay, as described in US20240083900 |
Why This Matters
Demonstrates the scaffold's critical role in achieving picomolar enzymatic activity, making it an essential intermediate for preclinical kinase inhibitor programs targeting BTK-dependent malignancies.
- [1] BindingDB. BDBM658441: US20240083900, Example 99. IC50: 1 nM for Human BTK. View Source
- [2] BindingDB. BDBM50064874: Inhibition of BTK-mediated CD86 surface expression in mouse splenocytes for comparator context. View Source
